
(5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE is a chemical compound with the molecular formula C10H7ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with hydrazine derivatives. One common method includes the following steps:
Esterification: 5-chloro-2-hydroxybenzoic acid is esterified using methanol and sulfuric acid to form methyl 5-chloro-2-hydroxybenzoate.
Hydrazinolysis: The ester is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield various substituted pyrazoles .
Applications De Recherche Scientifique
4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antimicrobial agent.
Mécanisme D'action
The mechanism of action of 4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and chloro groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-BROMO-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a bromine atom instead of chlorine.
4-(5-METHYL-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a methyl group instead of chlorine.
4-(5-NITRO-2-HYDROXYBENZOYL)PYRAZOLE: Similar structure but with a nitro group instead of chlorine.
Uniqueness
4-(5-CHLORO-2-HYDROXYBENZOYL)PYRAZOLE is unique due to the presence of the chloro group, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications where chlorine’s electronic effects are beneficial .
Propriétés
Numéro CAS |
68100-95-8 |
|---|---|
Formule moléculaire |
C10H7ClN2O2 |
Poids moléculaire |
222.63 g/mol |
Nom IUPAC |
(5-chloro-2-hydroxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-1-2-9(14)8(3-7)10(15)6-4-12-13-5-6/h1-5,14H,(H,12,13) |
Clé InChI |
WGHLBTGZLIHWGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)C2=CNN=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl]acetic acid](/img/structure/B12318467.png)
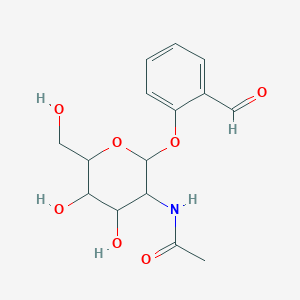

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)
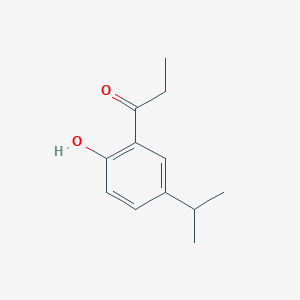
![6-Hydroxy-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B12318502.png)
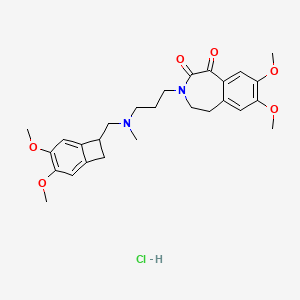
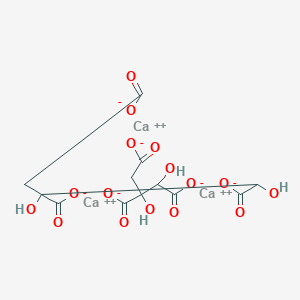
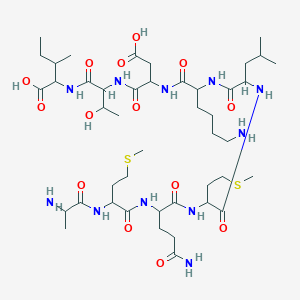

![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
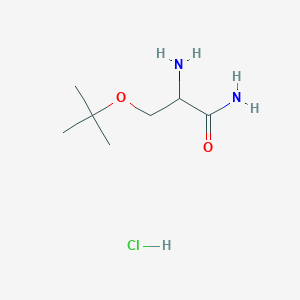
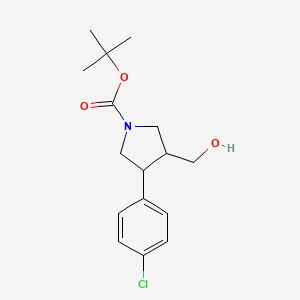
![[(3'Z)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B12318551.png)
